molecular formula C16H12O3 B11863322 6-Methoxy-3-phenyl-4H-chromen-4-one CAS No. 32684-58-5

6-Methoxy-3-phenyl-4H-chromen-4-one

Cat. No.: B11863322
CAS No.: 32684-58-5
M. Wt: 252.26 g/mol
InChI Key: NXWXHZLGMGFQAE-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. The structure of this compound consists of a chromone backbone with a methoxy group at the 6th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds through an aldol condensation followed by cyclization to form the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to chromanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, chromanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Methoxy-3-phenyl-4H-chromen-4-one has been evaluated for its anticancer properties against several cancer cell lines. Studies indicate that it exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The compound functions as a selective inhibitor of Sirtuin 2 (SIRT2), which is implicated in cancer progression and metastasis.

StudyCell LineIC50 (µM)Observations
1MCF-720.1Significant cytotoxicity observed
2A54919.0Notable antiproliferative effects

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes such as acetylcholinesterase and monoamine oxidase, leading to neuroprotective and potential antidepressant effects .

Biological Activities

Antioxidant Properties
Research has demonstrated that this compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects
In addition to its antioxidant capabilities, this compound has shown anti-inflammatory properties in various biological assays. This makes it a candidate for developing therapeutic agents aimed at inflammatory diseases .

Industrial Applications

Pharmaceutical Development
The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential to treat various conditions, including diabetes and Alzheimer’s disease due to their bioactive properties.

Agrochemicals
Beyond pharmaceuticals, this compound is also being investigated for its applications in agrochemicals, where it may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Studies

  • Breast Cancer Treatment
    A study evaluated the efficacy of this compound against MCF-7 cell lines, reporting an IC50 value of approximately 20 µM. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
  • Diabetes Management
    Another research highlighted the compound's role in ameliorating insulin resistance in Type 2 diabetes models. The findings suggest that it could be part of a therapeutic strategy for managing blood glucose levels effectively .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-phenyl-4H-chromen-4-one
  • 6-Methoxy-4H-chromen-4-one
  • 6-Ethyl-7-methoxy-3-phenyl-chromen-4-one

Uniqueness

6-Methoxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Methoxy-3-phenyl-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chromone structure, which contributes to its potential therapeutic applications. Research has indicated that this compound exhibits significant antioxidant , anti-inflammatory , and anticancer properties, making it a valuable subject in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C16H12O3C_{16}H_{12}O_3. Its structure includes a chromone core with a methoxy group at position 6 and a phenyl group at position 3, which are crucial for its biological activity.

Table 1: Structural Features of this compound

PropertyValue
Molecular FormulaC16H12O3C_{16}H_{12}O_3
Molecular Weight268.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties . It can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases. A study demonstrated that the compound effectively reduced lipid peroxidation and increased antioxidant enzyme levels in vitro.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various experimental models. It inhibits pro-inflammatory cytokines and mediators, thus reducing inflammation. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of TNF-alpha and IL-6.

Anticancer Properties

The anticancer potential of this compound has been explored across multiple cancer cell lines.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)19
HeLa (Cervical cancer)42.8
K562 (Leukemia)3.86
HUVEC (Endothelial cells)19

In one notable study, the compound exhibited an IC50 value of 19 µM against MCF-7 cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves modulation of various molecular targets. It has been shown to inhibit specific enzyme activities related to cancer proliferation and inflammation. For example, it acts as an inhibitor of monoamine oxidase B (MAO-B) , with an IC50 value reported at 0.048 µM , suggesting a strong inhibitory effect that could be leveraged for neuroprotective therapies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity in Vivo : In animal models, treatment with this compound resulted in significant tumor size reduction in xenograft models of breast cancer.
  • Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative damage, suggesting its applicability in neurodegenerative diseases.

Properties

CAS No.

32684-58-5

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-methoxy-3-phenylchromen-4-one

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)16(17)14(10-19-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

NXWXHZLGMGFQAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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